molecular formula C12H14ClN3OS B2714197 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride CAS No. 888-47-1

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride

Cat. No. B2714197
CAS RN: 888-47-1
M. Wt: 283.77
InChI Key: FVSFZSQYJKJPBX-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride, also known as AMPT, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the thiazole class of organic compounds and is a derivative of phenylacetamide.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the inhibition of tyrosine hydroxylase, which is responsible for the conversion of tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This results in a decrease in dopaminergic neurotransmission, which has been linked to a range of behavioral and cognitive effects.
Biochemical and Physiological Effects:
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been shown to have a range of biochemical and physiological effects. In animal studies, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been found to reduce locomotor activity, alter circadian rhythms, and impair learning and memory. In humans, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used to study the effects of dopamine depletion on mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride in lab experiments is its ability to selectively deplete dopamine levels in the brain. This allows researchers to study the effects of dopamine depletion on behavior and cognition without affecting other neurotransmitter systems. However, there are some limitations to using 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. For example, the effects of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride on dopamine levels can vary depending on the dose and duration of treatment, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. One area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the role of dopamine in addiction and substance abuse. Another area of interest is the use of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride to study the effects of dopamine depletion on neurodegenerative diseases such as Parkinson's disease. Additionally, there is a need for further research on the optimal dose and duration of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride treatment to ensure consistent effects on dopamine levels.

Synthesis Methods

The synthesis of 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with phenylacetyl chloride in the presence of a base. The reaction produces an intermediate compound which is then hydrolyzed to obtain 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride has been used extensively in scientific research as a tool to study the role of dopamine in the brain. It is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. By inhibiting this enzyme, 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride reduces the production of dopamine in the brain, leading to a decrease in dopamine levels. This allows researchers to study the effects of dopamine depletion on behavior and cognition.

properties

IUPAC Name

2-amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9;/h2-7,10H,13H2,1H3,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFZSQYJKJPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide;hydrochloride

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